Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

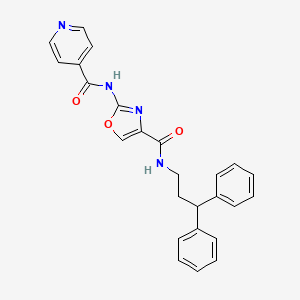

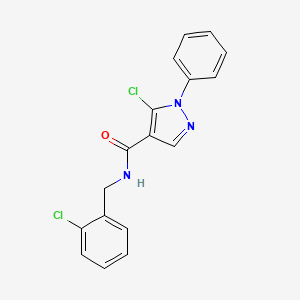

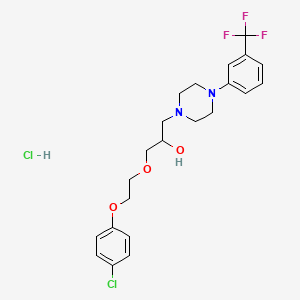

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate is a synthetic compound with the CAS Number: 1845689-89-5 . It has a molecular weight of 280.33 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H16N2O2 . The InChI code for this compound is 1S/C17H16N2O2/c1-2-21-17 (20)14-8-9-16-15 (10-14)18-12-19 (16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3 .Scientific Research Applications

Structural Analysis and Molecular Interactions

Ethyl 1-benzyl-1,3-benzodiazole-5-carboxylate, as part of a similar compound, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate (BI), was prepared and characterized using spectroscopic methods. This research focused on the theoretical optimization and 3D molecular structure confirmed by X-ray diffraction. The study emphasized the significance of C–H…π intermolecular interactions in stabilizing the crystal structure and used Hirshfeld surfaces and 3D energy frameworks analysis to quantify intermolecular contacts in the crystal structure (Kumar et al., 2020).

Photophysical Properties and Singlet Oxygen Activation

Another study explored the photochemical reactions and photophysical properties of related compounds, such as ethyl 2-iodothiazole-5-carboxylate. This research provided insights into the absorptions and fluorescence properties of the products, underscoring their potential as singlet-oxygen sensitizers, a significant aspect in photodynamic therapy and related fields (Amati et al., 2010).

Chemical Synthesis and Optimization

Various studies have been conducted on the synthesis of compounds related to this compound, focusing on the optimization of synthesis methods and yields. These studies include the design and synthesis of novel compounds, such as Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the innovative approaches in organic synthesis and potential applications in drug development and material sciences (Li-jua, 2015).

Enzymatic Resolution and Pharmaceutical Applications

The compound Ethyl 1,4-benzodioxan-2-carboxylate, closely related to this compound, was used in studies focusing on its kinetic resolution to produce enantiomerically pure compounds. This aspect is crucial in the pharmaceutical industry for the production of drugs with specific stereochemistry, impacting their efficacy and safety (Kasture et al., 2005).

Properties

IUPAC Name |

ethyl 1-benzylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-17(20)14-8-9-16-15(10-14)18-12-19(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZLGNAFMMIBGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)

![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)

![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(4-methylpyrazol-1-yl)methanone](/img/structure/B2404262.png)

![7-ethyl-8-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404269.png)

![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2404274.png)